molecular formula C8H11ClN2 B044281 2-(Chloromethyl)-3,5,6-trimethylpyrazine CAS No. 123624-90-8

2-(Chloromethyl)-3,5,6-trimethylpyrazine

Cat. No.: B044281
CAS No.: 123624-90-8
M. Wt: 170.64 g/mol
InChI Key: NNXBZTOMYBIUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloromethyl-3,5,6-trimethyl-pyrazine is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with three methyl groups and a chloromethyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloromethyl-3,5,6-trimethyl-pyrazine can be achieved through different methods. One common approach involves the free radical halogenation of 3,5,6-trimethyl-pyrazine using N-chlorosuccinimide in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out under controlled conditions with light irradiation to initiate the halogenation process .

Industrial Production Methods: In industrial settings, the synthesis of 2-Chloromethyl-3,5,6-trimethyl-pyrazine often employs a multi-step process to ensure high yield and purity. The process may involve initial acetylation, followed by hydrolysis and mild halogenation using reagents like tosyl chloride, triethylamine, and 4-dimethylaminopyridine. This method is preferred for its mild reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Chloromethyl-3,5,6-trimethyl-pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyrazine derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrazines, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-Chloromethyl-3,5,6-trimethyl-pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloromethyl-3,5,6-trimethyl-pyrazine involves its interaction with various molecular targets. The chloromethyl group can react with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs and other bioactive compounds .

Comparison with Similar Compounds

Uniqueness: 2-Chloromethyl-3,5,6-trimethyl-pyrazine is unique due to its chloromethyl group, which imparts distinct reactivity and makes it valuable in synthetic chemistry and pharmaceutical research. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of complex molecules .

Properties

CAS No.

123624-90-8

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(chloromethyl)-3,5,6-trimethylpyrazine

InChI

InChI=1S/C8H11ClN2/c1-5-6(2)11-8(4-9)7(3)10-5/h4H2,1-3H3

InChI Key

NNXBZTOMYBIUGR-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C(=N1)C)CCl)C

Canonical SMILES

CC1=C(N=C(C(=N1)C)CCl)C

Synonyms

2-(CHLOROMETHYL)-3,5,6-TRIMETHYLPYRAZINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

A reaction mixture containing N-chlorosuccinimide (6.67 g, 50.0 mmol), benzoylperoxide (50 mg) and TMPZ (6.81 g, 50.0 mmol), in 125 ml of reagent grade CCl4 was refluxed for 12 hours. The reaction solution was then cooled to 0° C. and filtered, removing succinimide. The solvent was evaporated in vacuo resulting in an oil (chloromethyltrimethylpyrazine). The oil was cooled to 0° C. and 25 ml of distilled n-amyl amine was dripped into the oil over a 20 minute period. The reaction mixture was stirred in an ice bath until an exothermic reaction ensured whereby the mixture was gently refluxed for 5 hours. Upon filtration of this reaction mixture, the resulting oil was chromatographed by flash column chromatography using 230-400 mesh silica gel (available from Fisher Scientific Co., King of Prussia, Pa.). Fractional separation was obtained by using a gradient solvent system (100% CHCl3 →25:1 CDCl3 /MeOH+1% NH4OH). Purification by Kugelrohr distillation at 90° C./15 mm Hg afforded 15% yield of a clear oil. m.p. 174°-175° C. Analysis: H-NMR(CDCl3) (ppm): 3.8(2H,S), 2.6-2.7(2H,t), 2.45-2.5(9H,t), 1.8-1.9(2H,m), 1.5-1.6(2H,m), 1.3-1.37(4H, sextet), 0.8-0.9(3H,t).
Quantity
6.67 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
6.81 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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